molecular formula C14H20O9 B1631701 1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose CAS No. 64913-16-2

1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose

Cat. No.: B1631701
CAS No.: 64913-16-2
M. Wt: 332.3 g/mol
InChI Key: QZQMGQQOGJIDKJ-CSHNMWLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose is an organic compound commonly used in enzymology and sugar chemistry research. It serves as a substrate or reference standard in various biochemical assays. This compound is also utilized in the synthesis of polysaccharide analogs, drug development, and biotechnology .

Preparation Methods

1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose can be synthesized through the acetylation of L-fucose. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine. The process involves multiple steps, including the protection of hydroxyl groups and subsequent acetylation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose undergoes various chemical reactions, including:

Scientific Research Applications

1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose has a wide range of scientific research applications:

Comparison with Similar Compounds

1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific stereochemistry and its broad range of applications in scientific research.

Properties

IUPAC Name

[(2S,3R,4R,5S,6S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11+,12+,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQMGQQOGJIDKJ-CSHNMWLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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